![molecular formula C22H26N4O3 B2593493 N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1396782-48-1](/img/structure/B2593493.png)
N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide
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Description
N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Receptor Affinity
The study by J. Shim et al. (2002) focuses on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the structural and conformational analysis important for understanding receptor-ligand interactions. This research is pivotal for developing drugs targeting cannabinoid receptors, with potential applications in treating various neurological conditions (Shim et al., 2002).
Crystal Structure and Synthesis
M. Prabhuswamy et al. (2016) highlight the importance of crystal structure determination in drug development. By analyzing the crystal structure of a similar compound, researchers can gain valuable insights into the molecular arrangement, stability, and potential interactions of drug molecules (Prabhuswamy et al., 2016).
Heterocyclization Reactions
Research by R. Rudenko et al. (2011) explores heterocyclization reactions involving derivatives of 5-aminopyrazoles, demonstrating the chemical versatility and potential for synthesizing novel compounds with therapeutic value. These findings are crucial for the design of new drugs with improved efficacy and safety profiles (Rudenko et al., 2011).
DNA Recognition and Gene Expression Control
The study by Sameer Chavda et al. (2010) discusses the design and synthesis of polyamides based on N-methylpyrrole and their ability to target specific DNA sequences, offering a method for controlling gene expression. This research is particularly relevant for developing gene therapy strategies and understanding the molecular basis of diseases (Chavda et al., 2010).
Synthesis and Cytotoxicity
Ashraf S. Hassan et al. (2014) and A. Rahmouni et al. (2016) provide examples of how novel pyrazole derivatives can be synthesized and evaluated for their cytotoxic activity against cancer cells. These studies are instrumental in the ongoing search for more effective and less toxic cancer treatments (Hassan et al., 2014); (Rahmouni et al., 2016).
properties
IUPAC Name |
N-cyclopropyl-5-(2,5-dimethoxyphenyl)-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-24-11-5-6-16(24)14-26(15-7-8-15)22(27)20-13-19(23-25(20)2)18-12-17(28-3)9-10-21(18)29-4/h5-6,9-13,15H,7-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKRTAZWWLDCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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